4'-n-Pentoxy-2,2,2-trifluoroacetophenone
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Overview
Description
4’-n-Pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with a pentoxy substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-hydroxy-2,2,2-trifluoroacetophenone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 4’-n-pentoxy-2,2,2-trifluoroacetophenol.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4’-n-Pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pentoxy group may interact with hydrophobic pockets in target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
- 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone
- 4’-Methoxy-2,2,2-trifluoroacetophenone
- 4’-Ethoxy-2,2,2-trifluoroacetophenone
Comparison: 4’-n-Pentoxy-2,2,2-trifluoroacetophenone is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to its analogs. The pentoxy group enhances the compound’s hydrophobicity and may influence its reactivity and interaction with biological targets. In contrast, compounds with shorter alkoxy groups, such as methoxy or ethoxy, may exhibit different solubility and reactivity profiles.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-pentoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-2-3-4-9-18-11-7-5-10(6-8-11)12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPUSQIKYNOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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